An In-depth Technical Guide to Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate (CAS: 29655-79-6)
An In-depth Technical Guide to Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate (CAS: 29655-79-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, with the CAS number 29655-79-6, is a versatile α-ketoester derivative that serves as a crucial building block in organic and medicinal chemistry.[1] Its unique structural features, including two ester groups and an amide linkage, make it a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the realm of pharmaceuticals and bioactive compounds.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in drug discovery and development.
Chemical and Physical Properties
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate is characterized by the following properties, which are essential for its handling, application in synthesis, and biological activity.
| Property | Value | Source |
| CAS Number | 29655-79-6 | [2][3] |
| Molecular Formula | C₈H₁₃NO₅ | [2][3] |
| Molecular Weight | 203.19 g/mol | [2][3] |
| Synonym | N-Ethoxycarbonylmethyl-oxalamic acid ethyl ester | [3] |
| Melting Point | 16°C | [2] |
| Calculated LogP | -0.7712 | [3] |
| Topological Polar Surface Area (TPSA) | 81.7 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bonds | 4 | [3] |
Synthesis
The primary synthetic route to Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate involves the reaction of an amine with an oxoacetate precursor. A general and plausible method is the condensation of glycine ethyl ester with diethyl oxalate.
General Experimental Protocol: Synthesis via Condensation
This protocol describes a representative method for the synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate.
Materials:
-
Glycine ethyl ester hydrochloride
-
Diethyl oxalate
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., ethanol, dichloromethane)
Procedure:
-
To a solution of glycine ethyl ester hydrochloride in the chosen anhydrous solvent, add an equimolar amount of triethylamine at room temperature to liberate the free amine.
-
Stir the mixture for a short period (e.g., 15-30 minutes).
-
Slowly add an equimolar amount of diethyl oxalate to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated to drive it to completion. The progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine to remove any salts and water-soluble impurities.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
Applications in Drug Discovery and Development
The reactivity of the α-ketoester and the presence of multiple functional groups make Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate a valuable scaffold in medicinal chemistry.
Intermediate for Heterocyclic Synthesis
This compound is a key precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug molecules. For instance, it can be utilized in the synthesis of benzodiazepine derivatives, a class of psychoactive drugs.
Experimental Example: Synthesis of a Benzodiazepine Precursor
-
Reaction: Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate can be reacted with a substituted o-phenylenediamine in a suitable solvent, such as a mixture of ethanol and acetic acid.
-
Cyclization: The initial condensation product can then be induced to cyclize upon heating, often with the removal of water, to form the benzodiazepine ring system.
-
Workup and Purification: The resulting product is isolated through standard workup procedures and purified by recrystallization or column chromatography.
Role in Peptide-like Scaffolds and Prodrugs
The structure of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate allows for its incorporation into peptide-like frameworks.[2] Furthermore, the presence of biodegradable ester groups makes it a suitable component in the design of ester prodrugs, which can enhance the pharmacokinetic properties of a parent drug.[2]
Application in Fragment-Based Drug Discovery (FBDD)
As a relatively small and functionalized molecule, this compound can be used as a fragment in FBDD campaigns. Its ability to be readily modified allows for the exploration of chemical space around an initial fragment hit to develop more potent and selective ligands.
Potential in Enzyme Inhibition
The α-ketoester motif is a known pharmacophore that can interact with the active sites of various enzymes. Derivatives of this compound are investigated for their potential to modulate enzyme activity, making them valuable tools for studying metabolic pathways and as starting points for the development of novel therapeutics.[2]
Safety and Handling
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate is a highly valuable and versatile chemical intermediate with significant applications in synthetic and medicinal chemistry. Its utility as a building block for complex molecular architectures, particularly in the synthesis of pharmaceuticals, underscores its importance for researchers and professionals in the field of drug discovery and development. The synthetic accessibility and the potential for diverse chemical transformations make it a key reagent for the innovation of novel therapeutic agents.
